N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzyl group with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the benzyl group with methoxy substituents. The final steps involve the formation of the pyrazole ring and the carboxamide group. Common reagents used in these reactions include various amines, aldehydes, and hydrazines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can yield amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
Piperidine derivatives: Known for their wide range of biological activities, including analgesic and antipsychotic effects.
Pyrazole derivatives: Often used in the development of anti-inflammatory and anticancer drugs
Uniqueness
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H32N4O3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H32N4O3/c1-29-20-9-8-16(14-21(20)30-2)15-27-12-10-17(11-13-27)24-23(28)22-18-6-4-3-5-7-19(18)25-26-22/h8-9,14,17H,3-7,10-13,15H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
HHGIOGBDVRXQOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=NNC4=C3CCCCC4)OC |
Origin of Product |
United States |
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